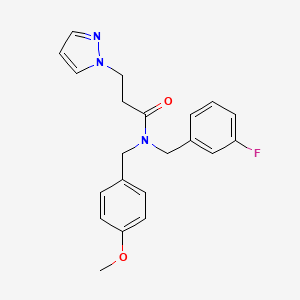![molecular formula C22H24N2O3 B5903936 N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide, commonly known as DMHF, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMHF is a biphenylcarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
科学研究应用
DMHF has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMHF exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
DMHF exerts its biochemical and physiological effects through a variety of mechanisms. Studies have shown that DMHF inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of anti-inflammatory cytokines, such as IL-10. DMHF has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, DMHF has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
DMHF exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Studies have also shown that DMHF exhibits hepatoprotective effects, making it a potential treatment for liver diseases.
实验室实验的优点和局限性
DMHF has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMHF is also relatively easy to synthesize, making it readily available for research purposes. However, DMHF has several limitations for lab experiments, including its potential toxicity and limited bioavailability.
未来方向
There are several future directions for research on DMHF. One area of interest is the development of DMHF as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of DMHF as a potential anticancer agent. Additionally, further research is needed to explore the potential hepatoprotective effects of DMHF and its potential applications in the treatment of liver diseases.
合成方法
DMHF can be synthesized using a multistep process that involves the reaction of 5-methyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaminoethanol to form the corresponding amide. Finally, the amide is reacted with 4'-hydroxybiphenyl-3-carboxylic acid to yield DMHF.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-7-12-21(27-15)20(24(2)3)14-23-22(26)18-6-4-5-17(13-18)16-8-10-19(25)11-9-16/h4-13,20,25H,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJWIRQKCCRAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)
![N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B5903868.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide](/img/structure/B5903914.png)

![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)